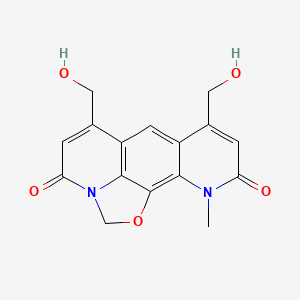![molecular formula C22H22ClN3O5 B1214863 6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester CAS No. 82163-55-1](/img/structure/B1214863.png)
6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2-chlorobenzaldehyde with appropriate amines and esters under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the quinazoline core.
Scientific Research Applications
6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biological responses. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: Shares a similar core structure but differs in functional groups.
2-(2-chlorophenyl)-5,7-dimethyl-4H-pyrido[2,3-d]pyrimidin-4-one: Another quinazoline derivative with different substituents.
Uniqueness
6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
82163-55-1 |
|---|---|
Molecular Formula |
C22H22ClN3O5 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-5,7-dimethyl-2-(methylcarbamoyloxymethyl)-4-oxoquinazoline-6-carboxylate |
InChI |
InChI=1S/C22H22ClN3O5/c1-5-30-21(28)18-12(2)10-15-19(13(18)3)20(27)26(16-9-7-6-8-14(16)23)17(25-15)11-31-22(29)24-4/h6-10H,5,11H2,1-4H3,(H,24,29) |
InChI Key |
NUVXJFLCRWIOHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3Cl)COC(=O)NC)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3Cl)COC(=O)NC)C |
Key on ui other cas no. |
82163-55-1 |
Synonyms |
EG 1088 EG-1088 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2h,4h)-dione](/img/structure/B1214785.png)







![4-{3-[2-(5-Ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-1h-indol-2-yl} 1-methyl 4a-[2-(5-ethyl-3,6-dihydropyridin-1(2h)-yl)ethyl]-9-methyl-3,4,4a,9-tetrahydro-2h-carbazole-1,4-dicarboxylate](/img/structure/B1214798.png)

